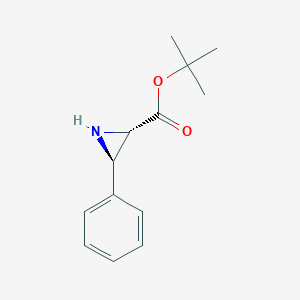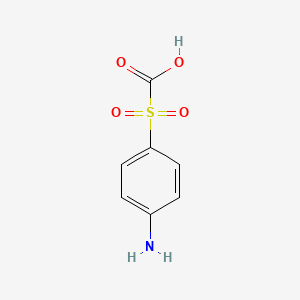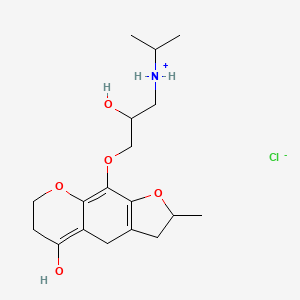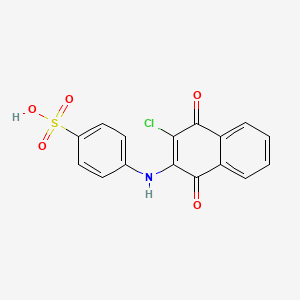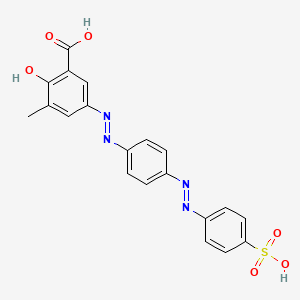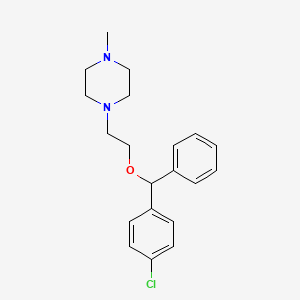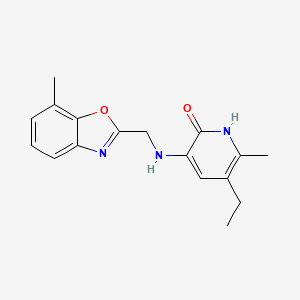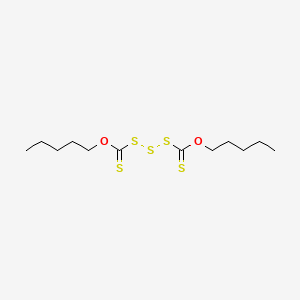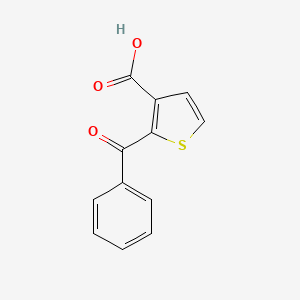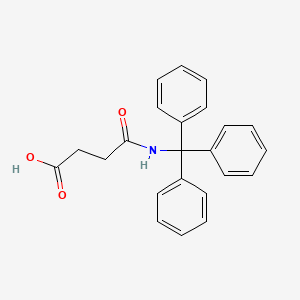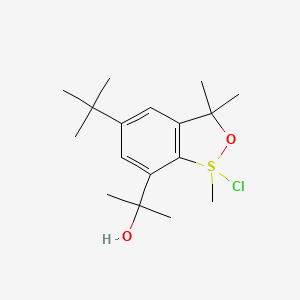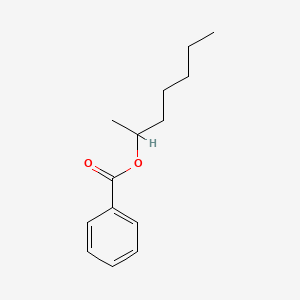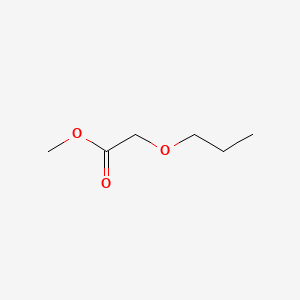
Methyl propoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl propoxyacetate can be synthesized through the esterification of propoxyacetic acid with methanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous esterification process. This involves the reaction of propoxyacetic acid with methanol in the presence of an acid catalyst. The reaction mixture is continuously fed into a reactor, and the product is distilled off to separate it from the unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl propoxyacetate undergoes several types of chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Propoxyacetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl propoxyacetate has several applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Used in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mécanisme D'action
The mechanism of action of methyl propoxyacetate primarily involves its solvent properties. It can dissolve various organic compounds, facilitating their reactions and interactions. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with similar solvent properties but a different molecular structure.
Methyl butyrate: An ester with a similar molecular formula but different chemical properties.
Uniqueness
Methyl propoxyacetate is unique due to its specific molecular structure, which imparts distinct solvent properties. It has a higher boiling point and different reactivity compared to similar esters, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
17640-30-1 |
|---|---|
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
methyl 2-propoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-5-6(7)8-2/h3-5H2,1-2H3 |
Clé InChI |
AVVSSORVCLNBOS-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


